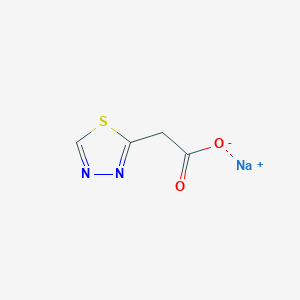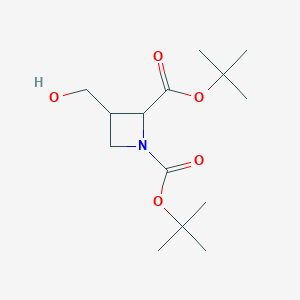
3-Iodo-4-isopropylbenzoic acid
Vue d'ensemble
Description
3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2 . It has an average mass of 290.098 Da and a monoisotopic mass of 289.980377 Da . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Iodo-4-isopropylbenzoic acid involves several steps. One method involves the use of lithium hydroxide monohydrate in tetrahydrofuran, methanol, and water at 520℃ . Another method involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular structure of 3-Iodo-4-isopropylbenzoic acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI key for this compound is YKYRHJJXCOILPA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-Iodo-4-isopropylbenzoic acid are complex and can involve multiple steps. For example, one synthesis method involves a reaction with lithium hydroxide monohydrate, while another involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
3-Iodo-4-isopropylbenzoic acid is a solid at room temperature . It has a molecular weight of 290.1 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
-
Food Additives
-
Cosmetics and Hygiene Products
-
Pharmaceuticals
- Benzoic acid and its derivatives are used in the pharmaceutical industry due to their antibacterial and antifungal properties .
- Derivatives of p‐aminobenzoic acid (PABA) have many interesting pharmacological and biological properties, such as AChEIs in the palliative treatment of AD, antimicrobial activity against Gram-positive bacteria, and inhibitory properties against novel antibacterial, antifungal, and antiviral targets .
-
Industrial Applications
-
Corrosion Inhibitors
-
UV Protective Agents
-
Seawater Desalination
-
Photography
-
Textile Industry
-
Pesticide Industry
-
Paper Industry
-
Dye Industry
Safety And Hazards
Propriétés
IUPAC Name |
3-iodo-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYRHJJXCOILPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660774 | |
| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-isopropylbenzoic acid | |
CAS RN |
99059-64-0 | |
| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)







![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)


